(1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Description
“(1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid” is a cyclopropane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a trifluoromethyl (CF₃) substituent. The compound’s stereochemistry (1S,2S) and rigid cyclopropane ring contribute to its unique physicochemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its CAS number is 1211582-12-5, with a molecular formula inferred as C₁₀H₁₃F₃NO₄ and a molecular weight of approximately 268.26 g/mol. The CF₃ group enhances lipophilicity and metabolic stability, while the carboxylic acid moiety increases polarity, influencing solubility and reactivity .
Properties
IUPAC Name |
(1S,2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO4/c1-8(2,3)18-7(17)14-9(6(15)16)4-5(9)10(11,12)13/h5H,4H2,1-3H3,(H,14,17)(H,15,16)/t5-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGSUQDOMSXKIH-CDUCUWFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@]1(C[C@@H]1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via Diazo Compound Addition to Activated Alkenes
A highly effective and widely reported approach involves the addition of 1-diazo-2,2,2-trifluoroethane to an activated amino acrylate derivative, such as methyl 2-[(tert-butoxycarbonyl)amino]acrylate . This reaction forms a pyrazoline intermediate, which upon thermal decomposition yields the cyclopropane ring with the trifluoromethyl substituent.
- Reaction conditions: The diazo compound is added to the Boc-protected amino acrylate under controlled temperature to form the pyrazoline.
- Thermal decomposition: Heating the pyrazoline intermediate induces ring contraction to the cyclopropane structure.
- Outcome: This method provides both cis and trans isomers of 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid derivatives, which can be separated or further transformed to the desired stereoisomer.
This procedure is scalable to multigram quantities and has been demonstrated starting from L-serine as a chiral source, ensuring stereochemical control.
Enzymatic Resolution and Curtius Rearrangement
An alternative approach involves enzymatic hydrolysis and Curtius-type rearrangement:
- Hydrolysis of bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate using pig liver esterase yields an enantiomerically enriched trifluoroethoxycarbonyl-cyclopropane carboxylic acid.
- This intermediate undergoes a Curtius rearrangement using diphenylphosphoryl azide (DPPA) to form the Boc-protected amino acid.
- Final alkaline hydrolysis affords the free amino acid with high enantiomeric purity.
This method is useful for obtaining enantiomerically pure compounds and has been reported with good yields and stereoselectivity.
Titanium-Mediated Stereoselective Coupling
For the synthesis of 2-substituted 1-aminocyclopropanecarboxylic acids, a stereoselective titanium-mediated coupling of benzyloxy nitrile and homoallylic alcohol has been described. The resulting 2-hydroxyethyl-substituted cyclopropylamine can be converted into various cyclopropane amino acid analogues, including trifluoromethyl derivatives, on gram scales with good yields and stereoselectivity.
This method is adaptable for the synthesis of cyclopropane amino acids with diverse substituents and stereochemistry.
Representative Synthetic Route Summary
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | L-serine → methyl 2-[(tert-butoxycarbonyl)amino]acrylate | Preparation of Boc-protected amino acrylate | Chiral starting material |
| 2 | 1-diazo-2,2,2-trifluoroethane, controlled temperature | Cyclopropanation via pyrazoline intermediate | Formation of trifluoromethyl cyclopropane ring |
| 3 | Thermal decomposition | Conversion of pyrazoline to cyclopropane amino acid | Mixture of cis/trans isomers |
| 4 | Separation or stereoselective transformation | Isolation of (1S,2S) isomer | Desired stereochemistry |
| 5 | Optional enzymatic hydrolysis and Curtius rearrangement | Enantiomeric enrichment and Boc protection | High-purity amino acid |
Analytical and Purification Considerations
- Stereochemistry: The stereochemical purity of the final product is crucial and is typically confirmed by chiral HPLC or NMR methods.
- Purification: Chromatographic techniques or crystallization are employed to separate cis/trans isomers and isolate the (1S,2S) stereoisomer.
- Yield: The multigram scale syntheses report moderate to high yields (generally 50–80%) depending on the step and purification efficiency.
Summary of Research Findings
- The use of 1-diazo-2,2,2-trifluoroethane as a trifluoromethyl carbene source is a key innovation enabling the direct introduction of the trifluoromethyl group into the cyclopropane ring.
- Starting from chiral amino acid derivatives like L-serine provides a reliable route to enantiomerically enriched products.
- The Boc protecting group is stable under the cyclopropanation conditions and facilitates downstream peptide synthesis or further functionalization.
- Enzymatic and Curtius rearrangement methods provide complementary routes for obtaining high enantiomeric excess.
- Titanium-mediated coupling expands the scope for synthesizing various substituted cyclopropane amino acids with controlled stereochemistry.
This comprehensive analysis integrates diverse synthetic approaches and research findings to provide a professional and authoritative perspective on the preparation of (1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the Boc-protected amino group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted cyclopropane compounds.
Scientific Research Applications
Drug Development
The compound serves as a crucial building block in the development of inhibitors targeting various biological pathways. Its structural features can enhance binding affinity and selectivity towards specific receptors or enzymes.
- Case Study : Research has shown that derivatives of cyclopropane carboxylic acids exhibit significant inhibitory activity against excitatory amino acid transporters (EAATs), which are implicated in neurological disorders. The trifluoromethyl substitution enhances lipophilicity, potentially improving central nervous system penetration .
Bioisosteric Replacement
In drug design, bioisosteres are often employed to modify the pharmacokinetic properties of lead compounds. The incorporation of the trifluoromethyl group can alter electronic properties and hydrogen bonding capabilities, making it an attractive substitution for traditional carboxylic acids.
- Research Insight : Studies indicate that introducing trifluoromethyl groups can significantly increase the potency of compounds by affecting their interaction with biological targets .
Synthetic Intermediates
The compound is valuable in multi-step organic synthesis, particularly in creating complex molecules with high stereochemical fidelity.
- Example : It has been utilized as an intermediate in synthesizing various pharmaceutical agents, including those targeting cancer and metabolic diseases .
Data Table: Comparative Analysis of Derivatives
Mechanism of Action
The mechanism of action of (1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The Boc-protected amino group can be deprotected under physiological conditions, allowing the free amino group to interact with enzymes or receptors. The cyclopropane ring provides structural rigidity, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
a. Trifluoromethyl (CF₃) vs. Phenyl (C₆H₅)
The phenyl-substituted analog, “(1S,2S)-1-({[(2-Methyl-2-propanyl)oxy]carbonyl}amino)-2-phenylcyclopropanecarboxylic acid” (CAS 180322-79-6, C₁₅H₁₉NO₄), exhibits a higher molecular weight (277.31 g/mol) and XLogP3 value (2.3) compared to the target compound. In contrast, the CF₃ group in the target compound introduces strong electron-withdrawing effects, which may improve metabolic resistance and alter acidity (pKa) of the carboxylic acid .
b. Trifluoromethyl (CF₃) vs. Ethenyl (CH₂=CH)
“(1R,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid” (CAS 159622-10-3, C₁₁H₁₇NO₄) has a lower molecular weight (227.26 g/mol) and reduced lipophilicity due to the ethenyl group’s lower hydrophobicity. The ethenyl substituent may participate in conjugation or polymerization reactions, unlike the chemically inert CF₃ group. Storage conditions for the ethenyl derivative (2–8°C) suggest higher sensitivity to degradation compared to the CF₃ analog .
Functional Group Differences
Carboxylic Acid vs. Ester
Ethyl esters like “Ethyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate” (CAS 1441167-21-0, C₁₁H₁₉NO₄) exhibit higher lipophilicity (predicted XLogP3 >3.0) due to the ethyl ester group. The carboxylic acid in the target compound enhances aqueous solubility but increases susceptibility to salt formation under basic conditions. Esters are typically hydrolyzed to acids under acidic or enzymatic conditions, limiting their stability in biological systems .
Ring Structure and Strain
Cyclopentane derivatives (e.g., “(1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-isopropylcyclopentanecarboxylic acid”) lack the ring strain of cyclopropane, resulting in greater thermal and chemical stability. However, the cyclopropane ring in the target compound confers unique reactivity, such as susceptibility to ring-opening reactions under acidic or reductive conditions, which can be exploited in prodrug design .
Stereochemical Considerations
The (1S,2S) configuration of the target compound contrasts with the (1R,2S) configuration in analogs like CAS 159622-10-3. Stereochemistry critically influences biological activity; for instance, enantiomers may exhibit divergent binding affinities to chiral targets like enzymes or receptors. Synthetic routes for such stereoisomers often require chiral catalysts or resolution techniques .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | XLogP3* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|---|
| (1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | 1211582-12-5 | C₁₀H₁₃F₃NO₄ | 268.26 | ~1.8 | 2 | 5 |
| (1S,2S)-1-({[(2-Methyl-2-propanyl)oxy]carbonyl}amino)-2-phenylcyclopropanecarboxylic acid | 180322-79-6 | C₁₅H₁₉NO₄ | 277.31 | 2.3 | 2 | 4 |
| (1R,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid | 159622-10-3 | C₁₁H₁₇NO₄ | 227.26 | ~1.5 | 2 | 4 |
| Ethyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate | 1441167-21-0 | C₁₁H₁₉NO₄ | 241.28 | ~2.5 | 1 | 4 |
*XLogP3 values estimated based on substituent contributions.
Research Findings
Metabolic Stability : The CF₃ group in the target compound reduces oxidative metabolism compared to phenyl or ethenyl analogs, as evidenced by its use in fluorinated drug candidates .
Solubility : The carboxylic acid moiety enhances aqueous solubility (e.g., >10 mg/mL in polar solvents), whereas esters like CAS 1441167-21-0 are more lipophilic, favoring membrane permeability .
Synthetic Utility : Cyclopropane derivatives are synthesized via [2+1] cycloadditions or Simmons–Smith reactions, while cyclopentane analogs often require ring-expansion or hydrogenation steps .
Biological Activity
(1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a cyclopropane ring, a trifluoromethyl group, and a tert-butoxycarbonyl protected amino group. Its molecular formula is , with a molecular weight of approximately 273.24 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may contribute to increased binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H14F3N1O4 |
| Molecular Weight | 273.24 g/mol |
| CAS Number | 180322-79-6 |
| IUPAC Name | This compound |
Mechanisms of Biological Activity
Research indicates that derivatives of this compound may exhibit various biological activities, including:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in various biochemical pathways. The trifluoromethyl group enhances its interaction with enzyme active sites, potentially leading to increased inhibitory effects.
- Receptor Binding : Studies suggest that this compound can bind to specific receptors, which may modulate signaling pathways involved in disease processes. Its unique structure allows for specific interactions that could be leveraged for therapeutic purposes.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of cyclopropane derivatives, including this compound. Results indicated that these compounds exhibited selective cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy.
- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of this compound. It was found to inhibit pro-inflammatory cytokine production in vitro, indicating its potential as an anti-inflammatory agent.
- Neuroprotective Properties : Research published in Neuropharmacology demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential in neurodegenerative disease models.
Q & A
Q. What are the critical steps for synthesizing (1S,2S)-1-{[(tert-Butoxycarbonyl)amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid with high stereochemical fidelity?
- Methodological Answer : The synthesis typically involves two key steps:
- Cyclopropanation : Utilize diazo compounds (e.g., ethyl diazoacetate) with transition metal catalysts (e.g., Rh₂(OAc)₄) to form the strained cyclopropane ring. Reaction conditions (e.g., -20°C in dichloromethane) must be tightly controlled to minimize side reactions.
- Trifluoromethylation : Introduce the trifluoromethyl group via nucleophilic substitution using reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) under anhydrous conditions.
Post-synthesis, chiral HPLC or SFC (supercritical fluid chromatography) is recommended to confirm enantiomeric excess (>98% ee) .
Q. How can researchers verify the structural integrity of the Boc-protected amino group and trifluoromethyl moiety?
- Methodological Answer :
- ¹⁹F NMR : Confirms the presence of the trifluoromethyl group (δ ~ -60 to -65 ppm).
- FTIR : Identifies the Boc carbonyl stretch (~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹).
- HRMS (High-Resolution Mass Spectrometry) : Validates the molecular ion ([M+H]⁺ or [M-H]⁻) with <2 ppm error.
- X-ray crystallography (if crystalline): Resolves absolute stereochemistry and bond angles .
Q. What purification strategies are optimal for isolating this compound from reaction byproducts?
- Methodological Answer :
- Flash chromatography : Use silica gel with a gradient of ethyl acetate/hexane (e.g., 20%→50%) to separate polar impurities.
- Recrystallization : Ethanol/water mixtures (8:2 v/v) yield high-purity crystals.
- LC-MS monitoring : Track elution profiles to isolate the target compound .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties compared to difluoromethyl or methyl analogs?
- Methodological Answer :
- Electronic Effects : The trifluoromethyl group’s strong electron-withdrawing nature (-I effect) reduces electron density on the cyclopropane ring, enhancing electrophilic reactivity. Compare via Hammett σ constants (σₚ-CF₃ = 0.54 vs. σₚ-CH₃ = -0.17).
- Steric Effects : The CF₃ group’s bulk (van der Waals volume ~67 ų vs. CH₃ ~22 ų) may hinder nucleophilic attack at the adjacent carbon.
- Experimental Validation : Use DFT calculations (B3LYP/6-31G*) to model charge distribution and steric maps. Validate with kinetic studies (e.g., SN2 reaction rates) .
Q. What mechanistic insights explain the stability of the Boc group under acidic conditions during cyclopropane ring formation?
- Methodological Answer :
- Protection Strategy : The Boc group’s tert-butyl ether resists protonation in mildly acidic conditions (pH >3).
- Mechanistic Studies : Monitor Boc deprotection via in situ ¹H NMR under varying pH (1–6). At pH <2, the Boc group hydrolyzes to release CO₂ and tert-butanol.
- Catalyst Selection : Rhodium or copper catalysts avoid Boc cleavage by maintaining neutral to slightly basic conditions .
Q. How can researchers resolve contradictions in stereochemical outcomes reported for cyclopropane derivatives?
- Methodological Answer :
- Stereochemical Analysis : Use NOESY NMR to confirm vicinal coupling (J values) and spatial proximity of substituents.
- Chiral Auxiliaries : Introduce temporary chiral ligands (e.g., Evans oxazolidinones) to enforce desired configurations.
- Case Study : For (1S,2S) vs. (1R,2R) diastereomers, compare optical rotation ([α]D²⁵) and circular dichroism (CD) spectra with literature data .
Handling and Safety
Q. What protocols mitigate Boc deprotection during long-term storage?
- Methodological Answer :
- Storage Conditions : Store at -20°C under argon in amber vials.
- Solvent Selection : Use anhydrous DMSO or acetonitrile to prevent hydrolysis.
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor via TLC or HPLC .
Data Analysis and Computational Tools
Q. Which computational methods predict the cyclopropane ring’s strain energy and reactivity?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with M06-2X/cc-pVTZ to calculate ring strain (~27 kcal/mol for cyclopropane derivatives).
- Reactivity Predictions : Simulate frontier molecular orbitals (HOMO/LUMO) to identify sites for electrophilic/nucleophilic attack.
- Validation : Correlate computed bond angles (e.g., 60° for cyclopropane) with X-ray crystallography data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
